molecular formula C16H15IN2O4 B5498541 N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide

N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide

Cat. No. B5498541
M. Wt: 426.21 g/mol
InChI Key: FVLSIZSIAOUVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide, also known as IB-MECA, is a selective agonist for the adenosine A3 receptor. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide selectively binds to the adenosine A3 receptor, which is expressed in various tissues including the brain, heart, and immune system. Activation of the adenosine A3 receptor by this compound leads to a cascade of intracellular signaling events that modulate various physiological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide is its selectivity for the adenosine A3 receptor, which allows for targeted modulation of specific physiological processes. However, one of the limitations of this compound is its relatively short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

Future research on N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide could focus on optimizing its pharmacokinetic properties to improve its therapeutic efficacy. In addition, further studies could investigate the potential use of this compound in combination with other therapies for the treatment of various diseases. Finally, more research is needed to fully elucidate the mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound.

Synthesis Methods

N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide can be synthesized through a multi-step process starting from 3,5-dimethoxybenzoic acid and 4-iodobenzenecarboximidamide. The key step involves the coupling of the two compounds using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is purified by column chromatography and characterized by spectroscopic methods.

Scientific Research Applications

N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, asthma, and autoimmune disorders.

properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)23-19-15(18)10-3-5-12(17)6-4-10/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSIZSIAOUVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.